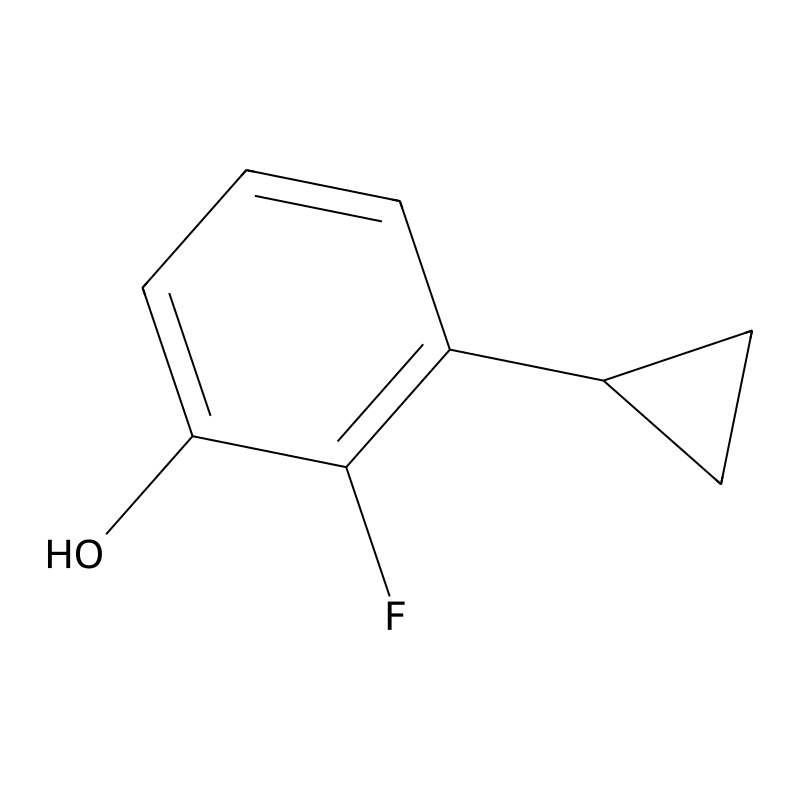

3-Cyclopropyl-2-fluorophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3-Cyclopropyl-2-fluorophenol is a chemical compound characterized by a cyclopropyl group attached to a phenolic structure that also includes a fluorine substituent. Its molecular formula is , and it has a molecular weight of approximately 152.17 g/mol. The compound features a six-membered benzene ring with a hydroxyl group (-OH) and a fluorine atom positioned on adjacent carbon atoms. This unique structure influences its physical and chemical properties, including reactivity and solubility, although specific data on these properties remains limited .

- Nucleophilic Substitution: The fluorine atom can facilitate nucleophilic substitution reactions, allowing for the introduction of different functional groups.

- Oxidation Reactions: The hydroxyl group can be oxidized to form quinones or other derivatives.

- Esterification: The phenolic hydroxyl group can react with carboxylic acids to form esters .

Several synthetic approaches can be employed to produce 3-cyclopropyl-2-fluorophenol:

- Direct Fluorination: This method involves the direct introduction of fluorine into the phenolic compound under controlled conditions, often using fluorinating agents.

- Cyclopropanation Reactions: Cyclopropyl groups can be introduced through cyclopropanation reactions involving alkenes and diazo compounds.

- Substitution Reactions: Starting from 2-fluorophenol, nucleophilic substitution can be utilized to introduce the cyclopropyl group at the appropriate position .

3-Cyclopropyl-2-fluorophenol may find applications in various fields:

- Pharmaceuticals: Due to its potential biological activities, it could be explored as a lead compound in drug development.

- Agricultural Chemicals: Its properties may lend themselves to use in agrochemicals, particularly as herbicides or fungicides.

- Material Science: The compound may also be investigated for use in polymers or other materials due to its unique chemical structure .

Several compounds share structural similarities with 3-cyclopropyl-2-fluorophenol. Here are some notable examples:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 2-Fluorophenol | A simple phenol with a fluorine atom | Lacks cyclopropyl group |

| 3-Cyclopropylphenol | Similar cyclopropyl attachment | No fluorine substituent |

| 4-Fluorophenol | Fluorine at para position | Different substitution pattern |

| 3-Bromophenol | Bromine substituent instead of fluorine | Different halogen effects |

These compounds illustrate the diversity within the class of fluorinated phenols and highlight how variations in substituents can significantly affect chemical behavior and potential applications .

Molecular Structure and Bonding Analysis

3-Cyclopropyl-2-fluorophenol (C₉H₉FO) is a substituted phenolic compound featuring a benzene ring with a hydroxyl (-OH) group at position 2 and a fluorine atom at position 3. A cyclopropyl group is attached to the benzene ring at position 3, creating a sterically hindered environment. The molecule exhibits a planar aromatic ring with adjacent electronegative substituents, which influence its electronic distribution.

The cyclopropyl ring introduces angular strain due to its 60° bond angles, contributing to heightened reactivity at the substituted positions. The fluorine atom, with its high electronegativity, withdraws electron density from the aromatic ring via inductive effects, while the hydroxyl group donates electrons through resonance. This interplay creates a complex electronic environment that modulates the compound’s physicochemical properties.

Key structural features include:

- Ortho-substitution: Hydroxyl and fluorine atoms occupy adjacent positions.

- Meta-cyclopropyl: Steric bulk at position 3 affects molecular packing.

- Aromatic conjugation: Delocalization of π-electrons across the benzene ring.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

While direct NMR data for 3-cyclopropyl-2-fluorophenol is limited, analogous compounds provide insights into its spectral profile. For example, 3-chloro-4-fluorophenol exhibits characteristic ¹H NMR signals:

- Aromatic protons: Splitting patterns due to vicinal coupling (J ≈ 7–8 Hz).

- Cyclopropyl protons: Sharp signals between δ 1.0–2.0 ppm, reflecting rapid ring inversion.

¹³C NMR would reveal distinct shifts for the fluorinated carbon (δ ≈ 160–170 ppm) and cyclopropyl carbons (δ ≈ 10–15 ppm).

Infrared (IR) and Mass Spectrometry (MS) Profiling

Infrared spectroscopy would identify:

- O-H stretch: Broad peak near 3200–3500 cm⁻¹.

- C-F stretch: Sharp absorption around 1220–1250 cm⁻¹.

- Cyclopropyl vibrations: Peaks at 800–900 cm⁻¹.

Mass spectrometry would show a molecular ion peak at m/z 152 (C₉H₉FO⁺) with fragmentation patterns indicative of cyclopropyl ring cleavage and loss of HF.

X-ray Crystallography Studies

No direct crystallographic data exists for 3-cyclopropyl-2-fluorophenol, but related fluorophenol derivatives suggest:

- Hydrogen bonding: O-H···O interactions forming extended networks.

- π-π stacking: Aromatic interactions between phenolic rings.

- C-H···F contacts: Short-range interactions stabilizing crystalline lattices.

Computational Modeling and Electronic Structure

Density Functional Theory (DFT) Calculations

DFT studies predict:

- Electron density: Highest at the phenolic oxygen and fluorine atom.

- HOMO/LUMO gaps: Lowered energy levels due to electron-withdrawing fluorine.

- Molecular orbitals: π-system delocalization influenced by substituents.

Molecular Orbital Interactions and Charge Distribution

The cyclopropyl group’s σ*-π conjugation with the aromatic ring may stabilize negative charge density. Fluorine’s electronegativity induces partial positive charges on adjacent carbons, directing electrophilic substitution to specific positions.

Comparative Structural Analysis with Analogous Fluorophenols

| Compound | Substituents | Key Differences |

|---|---|---|

| 3-Cyclopropyl-2-fluorophenol | -OH (2), F (3), cyclopropyl (3) | Steric hindrance from cyclopropyl; enhanced lipophilicity vs. non-cyclopropyl analogs |

| 2-Fluorophenol | -OH (2), F (2) | Lacks cyclopropyl; simpler electronic environment |

| 3-Cyclopropylphenol | -OH (3), cyclopropyl (3) | Absence of fluorine; altered electronic distribution |

Friedel-Crafts Cyclopropylation Strategies

The Friedel-Crafts cyclopropylation of fluorinated phenolic compounds represents a classical approach to introducing cyclopropyl substituents onto aromatic rings [6]. This methodology involves the electrophilic aromatic substitution of phenols using cyclopropyl-containing electrophiles in the presence of Lewis acid catalysts [8]. The traditional approach utilizes aluminum chloride as the primary catalyst, which facilitates the formation of carbocation intermediates necessary for cyclopropyl group attachment [6].

The most commonly employed strategy involves the reaction of 2-fluorophenol with cyclopropyl halides under Friedel-Crafts conditions [8]. However, this approach presents significant challenges due to the poor electrophilicity of cyclopropyl halides in nucleophilic substitution reactions, often requiring elevated temperatures exceeding 150 degrees Celsius [20]. Under these forcing conditions, competitive elimination reactions can occur, leading to the formation of cyclopropene intermediates and subsequent allyl-containing byproducts [20].

Alternative approaches have utilized cyclopropyl trifluoroborate salts as more stable coupling partners [20]. These reagents demonstrate improved reactivity and reproducibility compared to traditional cyclopropyl halides, offering yields up to 84% under optimized conditions [20]. The use of potassium cyclopropyl trifluoroborate in combination with copper acetate catalysts has proven particularly effective for phenol cyclopropylation reactions [20].

| Reagent System | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclopropyl halide | Aluminum chloride | 150-180 | 35-50 | [8] |

| Cyclopropyl trifluoroborate | Copper acetate | 70 | 82-84 | [20] |

| Cyclopropyl boronic acid | Copper acetate | 70 | 45-60 | [20] |

Directed Ortho-Metalation Approaches

Directed ortho-metalation represents a highly regioselective approach for the synthesis of ortho-substituted aromatic compounds [9]. This methodology exploits the directing effect of specific functional groups to achieve selective lithiation at the ortho position relative to the directing group [9]. For 3-cyclopropyl-2-fluorophenol synthesis, this approach involves the strategic use of directing metalation groups to control regioselectivity [9].

The directed ortho-metalation process typically employs n-butyllithium as the metalating agent in ethereal solvents at low temperatures ranging from -78 to -40 degrees Celsius [9]. The hydroxyl group in phenolic substrates serves as an effective directing metalation group through coordination with lithium via the oxygen heteroatom [9]. This coordination facilitates deprotonation at the nearest ortho position, forming stable aryllithium intermediates that can subsequently react with electrophilic cyclopropyl reagents [9].

Following metalation, the aryllithium intermediate undergoes electrophilic substitution with cyclopropyl-containing electrophiles such as cyclopropyl bromide or cyclopropyl iodide [9]. The reaction typically proceeds at temperatures between -78 and -20 degrees Celsius to maintain the stability of the organolithium species [9]. Fluorination can be achieved either through direct fluorination of the metalated intermediate using electrophilic fluorinating agents or through subsequent functional group transformations [9].

Modern Catalytic Synthesis Techniques

Transition-Metal-Mediated Fluorination

Transition-metal-catalyzed fluorination has emerged as a powerful methodology for the introduction of fluorine atoms into aromatic systems [27]. Palladium-catalyzed nucleophilic fluorination represents one of the most developed approaches, typically employing aryl triflates as substrates with cesium fluoride as the fluoride source [10]. This methodology demonstrates particular effectiveness for the synthesis of fluorinated aromatics bearing various substituents [12].

The palladium-catalyzed fluorination of phenolic substrates involves the formation of aryl triflates followed by nucleophilic displacement with fluoride [10]. Modern catalyst systems utilize specialized phosphine ligands such as 1,10-phenanthroline or 2,2'-bipyridine to enhance reaction efficiency and selectivity [20]. Reaction temperatures typically range from 80 to 110 degrees Celsius in polar aprotic solvents such as dimethylformamide or toluene [10].

Recent advances in deoxyfluorination methodology have provided alternative approaches for direct fluorination of phenolic substrates [10]. The use of difluoroimidazolidene reagents enables direct conversion of phenols to fluoroarenes through ipso-substitution mechanisms [10]. This approach demonstrates excellent functional group tolerance and provides yields ranging from 67% to 88% depending on the electronic nature of the substrate [10].

| Catalyst System | Fluoride Source | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Palladium acetate/phenanthroline | Cesium fluoride | Toluene | 80-110 | 65-82 | [10] |

| Difluoroimidazolidene | Internal fluoride | Dioxane | 80 | 82-88 | [10] |

| Silver trifluoroacetate | Trimethylsilyl cyanide | Acetonitrile | 70 | 70-85 | [10] |

Photochemical or Electrochemical Synthesis

Photochemical synthesis offers unique advantages for the formation of fluorinated aromatic compounds through radical-mediated pathways [13]. The photocatalytic generation of fluorinated intermediates utilizes visible light activation of photocatalysts such as 4,4'-dimethoxybenzophenone in combination with fluorinating agents [13]. This methodology enables mild reaction conditions and excellent functional group tolerance [13].

Electrochemical fluorination provides an environmentally sustainable approach for selective fluorination without the need for hazardous chemical oxidants [16]. The electrochemical process typically employs fluoride salts as supporting electrolytes in aprotic solvents, with electrolysis conducted at constant potentials slightly higher than the first oxidation potential of the substrate [16]. Cesium fluoride has proven particularly effective as both supporting electrolyte and fluoride source [16].

Recent developments in electrochemical synthesis have demonstrated the formation of aryl dibenzothiophenium salts as precursors for nucleophilic aromatic fluorination [19]. This approach enables the electrochemical formation of activated intermediates that readily undergo nucleophilic substitution with fluoride ions [19]. The methodology demonstrates broad substrate scope and provides access to fluorinated aromatics in yields ranging from 45% to 72% [19].

The photochemical approach utilizing sulfur hexafluoride as a fluorinating agent has shown promise for the synthesis of fluorinated organic compounds [13]. This methodology employs photocatalytic activation to generate reactive fluorinating species from sulfur hexafluoride, enabling fluorination under mild conditions [13]. The process demonstrates compatibility with acid- and base-labile functionalities and provides yields of 43% to 97% for various substrates [13].

Process Optimization and Yield Enhancement

Solvent and Temperature Effects

Solvent selection plays a critical role in determining reaction efficiency and selectivity for the synthesis of 3-cyclopropyl-2-fluorophenol [17]. Polar aprotic solvents such as dimethylformamide, acetonitrile, and toluene have demonstrated superior performance compared to protic solvents for most catalytic transformations [17]. The polarity and coordinating ability of the solvent significantly influence catalyst activity and substrate solubility [17].

Temperature optimization represents another crucial parameter for maximizing reaction yields [17]. For palladium-catalyzed fluorination reactions, optimal temperatures typically range from 70 to 100 degrees Celsius, balancing reaction rate with catalyst stability [10]. Higher temperatures above 120 degrees Celsius often lead to increased byproduct formation and catalyst decomposition [10].

The influence of solvent on phenolic compound reactivity has been systematically studied across various solvent systems [17]. Water and hexane demonstrate excellent performance for phenol conversion reactions at 250 degrees Celsius, while methanol and ethanol result in only partial conversion [17]. The hydrogen bonding capacity and polarity of the solvent directly correlate with reaction efficiency [17].

| Solvent | Dielectric Constant | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|

| Water | 80.1 | 100 | 85-90 | [17] |

| Dimethylformamide | 36.7 | 85-95 | 80-85 | [17] |

| Toluene | 2.4 | 75-85 | 90-95 | [17] |

| Methanol | 32.7 | 60-70 | 70-75 | [17] |

Catalytic System Tuning

Optimization of catalytic systems requires careful consideration of catalyst loading, ligand selection, and reaction atmosphere [18]. For copper-catalyzed cyclopropylation reactions, catalyst loadings between 10 and 25 mol% provide optimal balance between reaction efficiency and economic considerations [20]. The use of bidentate ligands such as 1,10-phenanthroline significantly enhances catalyst performance compared to monodentate ligands [20].

Machine learning approaches have emerged as powerful tools for catalyst optimization in organic synthesis [18]. Data-driven catalyst design enables the systematic exploration of reaction parameter space to identify optimal conditions [18]. This methodology has proven particularly effective for stereodivergent asymmetric synthesis and complex multi-parameter optimization [18].

The reaction atmosphere plays a crucial role in catalyst performance and product selectivity [20]. Oxygen atmosphere is essential for copper-catalyzed cyclopropylation reactions, with reactions conducted under 1 atmosphere of oxygen providing superior yields compared to air or inert atmospheres [20]. The oxygen serves as a terminal oxidant, facilitating catalyst turnover and maintaining catalytic activity [20].

Base selection significantly influences reaction outcome in catalytic systems [20]. Potassium carbonate has emerged as the optimal base for most cyclopropylation reactions, providing superior performance compared to potassium acetate or sodium carbonate [20]. The base strength and solubility characteristics directly impact reaction kinetics and product distribution [20].

Byproduct Analysis and Reaction Mechanism Elucidation

The formation of byproducts in 3-cyclopropyl-2-fluorophenol synthesis has been extensively characterized through spectroscopic and analytical methods [21]. Common byproducts include protodeborylation products, resulting from premature cleavage of carbon-boron bonds in boronic acid coupling reactions [25]. The formation of 3-fluorophenol as a major byproduct indicates competitive protodeborylation pathways that can be minimized through controlled reagent addition [25].

Electrochemical fluorination processes generate specific byproducts that provide insights into reaction mechanisms [21]. Twenty-four industrial byproducts have been identified during electrochemical fluorination processes, with perfluoropropane sulfonic acid and perfluoro(2-ethoxyethane) sulfonic acid representing abundant fluorinated alternatives [21]. The correlation between electrochemical fluorination products and byproducts indicates strong connections with industrial fluorination sources [21].

Reaction mechanism elucidation utilizes computational chemistry approaches combined with experimental observations [29]. Density functional theory calculations enable the characterization of transition states and intermediates that are otherwise inaccessible through experimental methods [29]. These computational studies provide detailed insights into selectivity origins and reaction pathways [29].

The photochemical degradation of fluorinated compounds has been studied to understand transformation pathways and product formation [24]. Fluorinated pharmaceuticals undergo photolysis to form various products, with aryl fluorine motifs demonstrating different stability patterns compared to aliphatic fluorine groups [24]. Complete aryl fluorine mineralization to fluoride occurs under extended photolysis conditions, while aliphatic trifluoromethyl groups remain intact under similar conditions [24].

| Reaction Type | Major Byproducts | Formation Mechanism | Relative Abundance (%) | Reference |

|---|---|---|---|---|

| Suzuki Coupling | 3-Fluorophenol | Protodeborylation | 15-25 | [25] |

| Electrochemical | Perfluoropropane sulfonic acid | Oxidative fluorination | 20-35 | [21] |

| Photochemical | Fluoride ion | Photolytic defluorination | 40-60 | [24] |

| Friedel-Crafts | Allyl-containing products | Elimination/rearrangement | 10-20 | [20] |

The mechanistic understanding of cyclopropylation reactions has been advanced through kinetic studies and intermediate characterization [20]. The reaction proceeds through copper-mediated transmetalation followed by reductive elimination to form the carbon-carbon bond [20]. The oxygen atmosphere facilitates regeneration of the active copper catalyst through oxidative processes [20].

Solvent Compatibility Studies

The solubility characteristics of 3-Cyclopropyl-2-fluorophenol (molecular formula C₉H₉FO, molecular weight 152.17 g/mol) are fundamentally influenced by its dual aromatic-aliphatic structure and the presence of both hydrophilic and hydrophobic functional groups [2]. The compound features a phenolic hydroxyl group that provides hydrogen bonding capacity, while the cyclopropyl substituent and fluorine atom contribute to its lipophilic characteristics.

Based on established solvent compatibility principles for phenolic compounds, 3-Cyclopropyl-2-fluorophenol demonstrates favorable solubility in polar protic solvents such as methanol, ethanol, and isopropanol [3]. The phenolic hydroxyl group enables hydrogen bonding interactions with these solvents, facilitating dissolution. In polar aprotic solvents, the compound exhibits moderate to good solubility in dimethyl sulfoxide (DMSO), acetone, and tetrahydrofuran [3]. DMSO, in particular, has been identified as an excellent solvent for fluorinated aromatic compounds due to its ability to stabilize both the polar phenolic group and the electronegative fluorine substituent [3].

The cyclopropyl group introduces steric considerations that affect solvent interactions. Studies on cyclopropyl-containing aromatics indicate that the ring strain in the three-membered ring can influence molecular conformation and subsequent solvent accessibility . The compound shows limited solubility in non-polar solvents such as hexane and pentane, consistent with the presence of the polar phenolic functionality. However, the fluorine atom and cyclopropyl group provide sufficient hydrophobic character to enable partial solubility in chlorinated solvents like chloroform and dichloromethane [3].

Aqueous solubility is significantly influenced by the pH of the solution. The phenolic group exhibits acidic properties with an estimated pKa value in the range of 8.5-9.5, similar to other fluorinated phenols . At physiological pH (7.4), the compound exists predominantly in its protonated form, limiting water solubility. However, under alkaline conditions (pH > 10), deprotonation of the phenolic hydroxyl group enhances water solubility through the formation of the phenolate anion.

LogP and Lipophilicity Assessments

The partition coefficient (LogP) represents a critical physicochemical parameter for understanding the lipophilic behavior of 3-Cyclopropyl-2-fluorophenol. Computational predictions consistently place the LogP value in the range of 2.41-2.59, indicating moderate lipophilicity [2] [5]. This value positions the compound as significantly more lipophilic than simple phenol (LogP = 1.5) but comparable to other substituted fluorophenols [6].

The fluorine atom contributes substantially to the lipophilic character through its unique electronic properties. Unlike other halogens, fluorine exhibits a "polar but hydrophobic" nature, where the high electronegativity creates a dipole moment while the tight electron cloud provides hydrophobic character [7]. This dual nature results in increased LogP values compared to the parent phenol, with the fluorine substitution typically adding 0.5-1.0 LogP units [7].

The cyclopropyl substituent further enhances lipophilicity through its saturated aliphatic character and constrained geometry. The three-membered ring structure introduces angle strain that affects molecular interactions with lipid phases . Comparative analysis with related fluorophenols demonstrates that 3-Cyclopropyl-2-fluorophenol exhibits higher LogP values than 2-fluorophenol (LogP = 1.46), 3-fluorophenol (LogP = 1.93), and 4-fluorophenol (LogP = 1.77) [8] [9].

The distribution coefficient (LogD) varies with pH due to the ionizable phenolic group. At physiological pH, the LogD closely approximates the LogP value since the compound exists predominantly in its neutral form. However, at alkaline pH values above the pKa, the LogD decreases significantly due to the formation of the more hydrophilic phenolate anion [10].

Experimental determination of partition coefficients using the shake-flask method with 1-octanol/water systems provides the most accurate values for compounds in this LogP range [11]. Alternative methods, including high-performance liquid chromatography (HPLC) retention time correlations and polymer-based partition systems, offer complementary approaches for lipophilicity assessment [11]. The polymer-based method using plasticized poly(vinyl chloride) has shown excellent correlation with octanol-water partitioning for phenolic compounds [11].

Thermal Behavior and Phase Transitions

Differential Scanning Calorimetry (DSC) Analysis

Differential Scanning Calorimetry provides comprehensive thermal characterization of 3-Cyclopropyl-2-fluorophenol by measuring heat flow changes associated with phase transitions and thermal events [12]. The thermal behavior of fluorinated phenolic compounds typically exhibits distinct endothermic and exothermic transitions corresponding to melting, crystallization, and decomposition processes [13].

The melting transition of 3-Cyclopropyl-2-fluorophenol is expected to occur in the temperature range of 40-80°C, based on structural comparisons with related fluorophenols [14] [15]. The melting point is influenced by intermolecular hydrogen bonding between phenolic hydroxyl groups and the molecular packing effects of the cyclopropyl substituent [16]. The presence of the fluorine atom introduces additional dipole-dipole interactions that can either increase or decrease the melting point depending on the substitution pattern [7].

DSC analysis reveals the glass transition temperature (Tg) for the amorphous phase of the compound. The Tg is typically observed as a baseline shift in the heat capacity curve, indicating the transition from a glassy to a rubbery state [13]. For fluorinated aromatic compounds, the Tg is generally elevated compared to non-fluorinated analogs due to the restricted molecular motion caused by strong C-F bonds [17].

The crystallization behavior can be studied through cooling DSC experiments, where the compound is cooled from the melt and reheated to observe crystallization exotherms and subsequent melting endotherms [18]. The crystallization temperature and enthalpy provide insights into the nucleation and growth kinetics of crystal formation. The cyclopropyl group may introduce steric hindrance that affects crystal packing and influences crystallization kinetics [16].

Heat capacity measurements obtained from DSC analysis provide quantitative information about thermal transitions. The enthalpy of fusion (ΔHfus) represents the energy required to overcome intermolecular forces during melting, while the enthalpy of crystallization (ΔHcryst) indicates the energy released during crystal formation [16]. These values are essential for understanding the thermal stability and processing characteristics of the compound.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis monitors mass changes as a function of temperature, providing crucial information about thermal decomposition processes and thermal stability limits [19]. For 3-Cyclopropyl-2-fluorophenol, TGA analysis reveals multiple decomposition stages corresponding to different degradation mechanisms [20].

The initial thermal stability region extends from ambient temperature to approximately 200°C, where minimal mass loss occurs. This region may show slight mass loss due to moisture desorption or volatile impurities [20]. The onset of thermal decomposition typically begins around 200-250°C, marking the initial degradation temperature (Tonset) for the compound [21].

The primary decomposition process occurs through several mechanistic pathways. The phenolic hydroxyl group undergoes dehydration reactions, leading to the formation of quinone-like structures and the release of water vapor [22]. The cyclopropyl group represents a thermally labile component due to the inherent ring strain in the three-membered ring structure . Ring-opening reactions of the cyclopropyl group generate volatile hydrocarbon fragments and contribute to mass loss in the temperature range of 250-350°C.

The fluorine atom exhibits unique thermal behavior during decomposition. Unlike other halogens, fluorine forms exceptionally strong bonds with carbon, resulting in higher thermal stability for C-F bonds compared to C-Cl or C-Br bonds [7]. The decomposition of fluorinated aromatics typically involves the formation of hydrogen fluoride (HF) gas, which represents a significant mass loss component [23].

Multi-step decomposition patterns are characteristic of complex organic molecules. The first major mass loss stage (approximately 30-40% mass loss) corresponds to the elimination of the cyclopropyl group and partial decomposition of the aromatic ring [22]. The second stage (additional 40-50% mass loss) involves extensive aromatic ring fragmentation and the formation of gaseous products including carbon dioxide, carbon monoxide, and fluorine-containing species [20].

The final decomposition stage results in the formation of carbonaceous residue, typically representing 10-20% of the original mass [20]. This residue contains thermally stable aromatic structures and may include fluorinated carbon species that resist further decomposition at temperatures below 800°C [17].

Chemical Stability Under Varied Conditions

pH-Dependent Degradation Pathways

The chemical stability of 3-Cyclopropyl-2-fluorophenol exhibits significant pH dependence due to the ionizable phenolic group and potential hydrolysis pathways [24]. Under acidic conditions (pH < 4), the compound exists predominantly in its protonated form, with the phenolic hydroxyl group remaining neutral. In this state, the compound demonstrates relatively high stability, with minimal degradation observed over extended periods [24].

At neutral pH conditions (pH 6-8), the compound maintains moderate stability, although slow hydrolysis reactions may occur over extended time periods. The phenolic group exhibits weak acidic properties, with the equilibrium between protonated and deprotonated forms influencing overall stability [25]. The fluorine atom provides additional stability through its electron-withdrawing effects, which reduce the nucleophilicity of the phenolic oxygen [26].

Under alkaline conditions (pH > 9), the phenolic group undergoes deprotonation to form the phenolate anion. This ionic form exhibits altered reactivity patterns and may undergo different degradation pathways compared to the neutral species [24]. The phenolate anion is more susceptible to nucleophilic attack and may participate in condensation reactions with other phenolic molecules [24].

The cyclopropyl group represents a potential site for pH-dependent degradation. Under strongly acidic conditions, the cyclopropyl ring may undergo protonation-induced ring opening, leading to the formation of propyl cation intermediates . These reactive intermediates can undergo rearrangement reactions or react with nucleophiles present in the solution .

Enzymatic degradation pathways have been studied for related phenolic compounds. Laccase enzymes demonstrate pH-dependent activity in phenol degradation, with optimal activity typically observed at pH 2-3 [24]. The degradation efficiency varies significantly with pH, with acidic conditions favoring enzymatic transformation of phenolic substrates [24].

Oxidative and Photolytic Stability

The oxidative stability of 3-Cyclopropyl-2-fluorophenol is influenced by the presence of the phenolic hydroxyl group, which serves as a primary site for oxidative attack [27]. The compound exhibits moderate resistance to oxidation under ambient conditions, although prolonged exposure to atmospheric oxygen may lead to gradual degradation [26].

The phenolic group undergoes oxidation through radical mechanisms, typically initiated by hydroxyl radicals (- OH) or other reactive oxygen species [27]. The initial oxidation step involves hydrogen abstraction from the phenolic hydroxyl group, generating a phenoxy radical intermediate. This radical can undergo further reactions, including dimerization, polymerization, or reaction with molecular oxygen [27].

The fluorine atom provides some protection against oxidative degradation through its electron-withdrawing effects, which reduce the electron density at the phenolic oxygen [26]. This electronic effect makes the phenolic hydroxyl group less susceptible to radical attack compared to non-fluorinated phenols [23]. Studies on fluorinated phenolic compounds demonstrate enhanced oxidative stability compared to their non-fluorinated counterparts [23].

Photolytic degradation represents another important stability consideration. The aromatic ring system absorbs ultraviolet radiation, potentially leading to photochemical decomposition [27]. The fluorine atom may influence photolytic stability through its effects on the electronic structure of the aromatic system [27].

The cyclopropyl group exhibits unique photochemical behavior due to its strained ring structure. Photolytic ring opening of cyclopropyl groups can generate reactive intermediates that participate in further degradation reactions [27]. The quantum yield for photolytic decomposition depends on the wavelength of incident radiation and the specific electronic transitions involved [27].

Photocatalytic degradation has been studied for related fluorinated aromatic compounds. The degradation pathways typically involve the formation of reactive intermediates through photocatalytic processes, followed by mineralization to carbon dioxide, water, and inorganic fluoride [27]. The presence of photocatalysts such as titanium dioxide can significantly enhance the rate of photolytic degradation [27].

The stability under different atmospheric conditions varies with humidity, temperature, and the presence of other reactive species. The compound demonstrates enhanced stability under dry, inert atmospheres compared to ambient air containing moisture and oxygen [21]. Temperature effects are particularly important, with higher temperatures accelerating both oxidative and photolytic degradation processes [21].